2-methoxyethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-methoxyethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Another approach involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .
Industrial Production Methods
Industrial production methods for thiazolo[3,2-a]pyrimidine derivatives often employ green chemistry principles. For example, microwave-assisted multi-component reactions under solvent-free conditions have been developed to synthesize these compounds efficiently . This method uses aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids .
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-methoxyethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant antibacterial and antitumor activities.
Medicine: It is being investigated for its potential use in developing new anticancer drugs.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound’s thiazolo[3,2-a]pyrimidine moiety can bind to biological targets, disrupting their normal function. This binding can inhibit the growth of cancer cells or bacteria by interfering with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl (2E)-5-(4-ethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-methoxyethyl (2Z)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
What sets 2-methoxyethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate apart is its specific substitution pattern, which imparts unique biological activities. The presence of the 4-chlorophenyl group enhances its antibacterial and antitumor properties compared to other similar compounds .
Properties
Molecular Formula |
C18H19ClN2O4S |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
2-methoxyethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H19ClN2O4S/c1-10-14(17(23)25-9-8-24-3)15(12-4-6-13(19)7-5-12)21-16(22)11(2)26-18(21)20-10/h4-7,11,15H,8-9H2,1-3H3 |
InChI Key |
GGRNWJRLJBDCRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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